molecular formula C11H16N2O B1497527 Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine CAS No. 885277-45-2

Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Cat. No. B1497527
CAS RN: 885277-45-2
M. Wt: 192.26 g/mol
InChI Key: GEBBFAMFSRNNQG-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine (P2MA-THP) is an organic compound that has been studied extensively for its potential applications in various scientific fields. It is a derivative of the pyridine family and contains both an amino group and a tetrahydropyran ring. P2MA-THP has been used in a variety of applications, including as a reagent for synthesis, as a catalyst for chemical reactions, and as a substrate for biochemical research. In

Scientific Research Applications

Fluorescent Sensors

A novel fluorescent dye, incorporating the pyridin-2-ylmethyl moiety, acts as a sensor for the fluorescence detection of small inorganic cations in polar solvents. This compound facilitates electron transfer processes, which are modulated upon complexation with cations, highlighting its utility in sensing applications (Mac et al., 2010).

Coordination Chemistry

The synthesis and coordination chemistry of derivatives related to pyridin-2-ylmethyl ligands have been extensively reviewed, underscoring their versatility as ligands in forming luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical properties (Halcrow, 2005).

Catalysis and Organic Synthesis

Research on cyclic amines, including structures similar to Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine, explores their utility in redox-annulations with α,β-unsaturated carbonyl compounds. This demonstrates their role in the synthesis of ring-fused molecules, contributing to the development of novel organic compounds (Kang et al., 2015).

Novel Compound Synthesis

A direct route to fused imidazo-diazines and imidazo-pyridines using nucleophilic nitrenoids showcases the application of pyridin-2-ylmethyl structures in facilitating complex heterocyclic compound formation, further expanding the scope of synthetic organic chemistry (Garzón & Davies, 2014).

Advanced Material Development

In coordination chemistry, the synthesis of helical silver(I) coordination polymers utilizing flexible unsymmetrical bis(pyridyl) ligands, including Pyridin-2-ylmethyl analogues, illustrates the role of these compounds in the design of novel materials with potential applications in molecular electronics and photonics (Zhang et al., 2013).

properties

IUPAC Name

N-(pyridin-2-ylmethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-6-12-11(3-1)9-13-10-4-7-14-8-5-10/h1-3,6,10,13H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBBFAMFSRNNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651897
Record name N-[(Pyridin-2-yl)methyl]oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885277-45-2
Record name N-(Tetrahydro-2H-pyran-4-yl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Pyridin-2-yl)methyl]oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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